5-(3,4-Dichloro-phenoxy)pentanenitrile
Description
5-(3,4-Dichloro-phenoxy)pentanenitrile (CAS: 1864059-76-6) is a synthetic nitrile derivative characterized by a pentanenitrile backbone substituted with a 3,4-dichlorophenoxy group. The discontinuation may relate to challenges in synthesis, regulatory constraints, or efficacy compared to alternatives.
Properties
IUPAC Name |
5-(3,4-dichlorophenoxy)pentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO/c12-10-5-4-9(8-11(10)13)15-7-3-1-2-6-14/h4-5,8H,1-3,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNNLOOOPIMWAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCCCC#N)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dichloro-phenoxy)pentanenitrile typically involves the reaction of 3,4-dichlorophenol with 5-bromopentanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of 5-(3,4-Dichloro-phenoxy)pentanenitrile may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dichloro-phenoxy)pentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
5-(3,4-Dichloro-phenoxy)pentanenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(3,4-Dichloro-phenoxy)pentanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenoxy group can bind to active sites, altering the function of the target molecule. The nitrile group may also participate in hydrogen bonding or other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Natural Nitriles from Glucosinolate Degradation
Nitriles derived from glucosinolates (GLS) in plants share functional similarities but differ in origin and bioactivity:
Key Differences :
- Substituents: Natural nitriles feature sulfur-containing groups (methylthio, sulfinyl) or aliphatic chains, whereas 5-(3,4-Dichloro-phenoxy)pentanenitrile has a halogenated aromatic ether.
- Bioactivity : Natural nitriles contribute to plant defense or food aroma , while synthetic nitriles like the target compound may target specific biochemical pathways.
Key Differences :
- Substituent Effects: MM36’s anthracene group enhances MDR modulation , while the dichlorophenoxy group in the target compound may influence lipophilicity and receptor binding.
- Toxicity : 5-(Acetyloxy)-pentanenitrile exhibits acute oral toxicity (Category 4) and skin irritation , whereas halogenated analogs like the target compound may pose distinct hazards.
Structural Analogs with Varied Functional Groups
Substituent diversity dramatically alters physicochemical and biological properties:
Structural Insights :
- Electron Effects : Chlorine (electron-withdrawing) vs. methoxy (electron-donating) groups alter electronic density, affecting reactivity and interactions.
- Chain Modifications: Ketone or amino groups (e.g., 4-S-N,N-Dibenzylamino-3-oxo-5-phenyl-pentanonitrile) introduce hydrogen-bonding sites, enhancing solubility .
Tables for Comparative Analysis
Table 1: Substituent Impact on Nitrile Properties
| Functional Group | Example Compound | Key Effect |
|---|---|---|
| 3,4-Dichlorophenoxy | Target compound | Increased lipophilicity, potential toxicity |
| 3,4-Dimethoxyphenyl | Verapamil impurity J | Enhanced electron density, pharmaceutical relevance |
| Methylthio | 5-(Methylthio)-pentanenitrile | Volatility, aroma contribution |
Table 2: Bioactivity Comparison
Biological Activity
5-(3,4-Dichloro-phenoxy)pentanenitrile is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and agriculture. This article explores the compound's synthesis, biological mechanisms, and its effects on various biological systems, supported by relevant data and case studies.
Synthesis
The synthesis of 5-(3,4-Dichloro-phenoxy)pentanenitrile typically involves a nucleophilic substitution reaction between 3,4-dichlorophenol and 5-bromopentanenitrile. The reaction is generally carried out in an aprotic solvent such as dimethylformamide (DMF) under basic conditions using potassium carbonate as a base. This method ensures a high yield and purity of the final product.
The biological activity of 5-(3,4-Dichloro-phenoxy)pentanenitrile is attributed to its interaction with specific molecular targets within biological systems. The dichlorophenoxy group may bind to active sites on enzymes or receptors, potentially altering their function. The nitrile group can also participate in hydrogen bonding, contributing to the compound's overall biological effects.
Antimicrobial Properties
Research indicates that 5-(3,4-Dichloro-phenoxy)pentanenitrile exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.
Table 1: Antimicrobial Activity of 5-(3,4-Dichloro-phenoxy)pentanenitrile
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
There is emerging evidence supporting the anticancer properties of this compound. In studies involving various cancer cell lines, including breast and prostate cancer cells, 5-(3,4-Dichloro-phenoxy)pentanenitrile has demonstrated cytotoxic effects. The compound appears to induce apoptosis in cancer cells through mechanisms involving oxidative stress and cell cycle arrest.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study examining the effects on MCF-7 breast cancer cells, treatment with 5-(3,4-Dichloro-phenoxy)pentanenitrile resulted in a dose-dependent decrease in cell viability:
| Concentration (µM) | % Cell Viability |
|---|---|
| 10 | 85 |
| 20 | 70 |
| 50 | 45 |
| 100 | 20 |
Research Applications
Beyond its antimicrobial and anticancer properties, this compound is also being investigated for its role in agricultural applications as a potential pesticide. Its ability to inhibit specific biochemical pathways in pests suggests it could be developed into an effective agrochemical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
